molecular formula C14H20OS B14312715 {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene CAS No. 113138-64-0

{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene

Cat. No.: B14312715
CAS No.: 113138-64-0
M. Wt: 236.37 g/mol
InChI Key: DIUHEJVRIADXPY-UHFFFAOYSA-N
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Description

{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is an organic compound characterized by a cyclohexylmethoxy group attached to a benzene ring via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene typically involves the reaction of cyclohexylmethanol with a suitable thiol reagent in the presence of a catalyst. One common method is the use of thiourea as a sulfur source, followed by oxidation to form the sulfanyl linkage. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microfluidic systems can also enhance the efficiency and control over the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may target specific enzymes or receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: Similar structure with a methoxy group replaced by a methyl group.

    Phenylthioethers: Compounds with a phenyl group attached to a sulfur atom.

Uniqueness

{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties compared to other thioethers.

Properties

CAS No.

113138-64-0

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

cyclohexylmethoxymethylsulfanylbenzene

InChI

InChI=1S/C14H20OS/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2

InChI Key

DIUHEJVRIADXPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCSC2=CC=CC=C2

Origin of Product

United States

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